2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its broad range of biological activities, including antiviral and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the following steps:
Deprotonation of 2-cyanopyrrole: This step is carried out using a strong base such as sodium hydride (NaH).
N-amination: The deprotonated 2-cyanopyrrole is then reacted with an in situ prepared monochloramine solution.
Industrial Production Methods
For industrial-scale production, continuous flow processes have been developed to ensure the efficient and safe synthesis of this compound. These processes involve the same basic steps as the laboratory synthesis but are optimized for large-scale operations .
Chemical Reactions Analysis
Types of Reactions
2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Sodium Hydride (NaH): Used for deprotonation.
Monochloramine Solution: Used for N-amination.
Formamidine Acetate: Used for cyclization.
Major Products
The major products formed from these reactions are typically more complex heterocyclic compounds that retain the pyrrolo[2,1-f][1,2,4]triazine core .
Scientific Research Applications
2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is a key intermediate in the synthesis of antiviral drugs such as remdesivir.
Cancer Research: The compound is used in the development of kinase inhibitors for targeted cancer therapy.
Biological Studies: It serves as a scaffold for the development of biologically active molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt various cellular pathways, leading to its therapeutic effects. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibition is a common strategy .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine: Another derivative with similar biological activities.
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which serves as a scaffold for various biologically active molecules.
Uniqueness
2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and metabolic stability. This makes it a valuable compound in the development of new therapeutic agents .
Properties
Molecular Formula |
C6H5FN4 |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H5FN4/c7-6-9-5(8)4-2-1-3-11(4)10-6/h1-3H,(H2,8,9,10) |
InChI Key |
KGBHBKOYCNZMKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)F)N |
Origin of Product |
United States |
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